![molecular formula C18H16ClN3O5 B2582872 2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide CAS No. 941934-48-1](/img/structure/B2582872.png)
2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a methoxy group, a pyrrolidinone group, and a nitro group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 344.8. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis and Cytotoxicity
- Synthesis and Cytotoxicity in Cancer Research : This compound has been studied for its potential in cancer research, particularly in the synthesis of cytotoxic compounds. For instance, a related compound, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, showed significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and human hepatoma cells (Hour et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Derivatives of N-Phenyl-benzamide, which includes compounds with methoxy and nitro substituents, have been used in studies related to the corrosion inhibition of mild steel in acidic environments. These studies found that such compounds can act as efficient corrosion inhibitors (Mishra et al., 2018).
Antiviral Applications
- Antiviral Agent in HIV Treatment : The compound 2-Chloro-4-nitrobenzoic acid, closely related to the queried compound, has been used as an antiviral agent in the treatment of HIV and to boost immune responses in immune deficiency diseases. This indicates potential antiviral applications of similar compounds (Oruganti et al., 2017).
Anti-Inflammatory Activities
- Anti-Inflammatory Drug Research : Substituted phenyl-2-methoxybenzamide derivatives have been prepared and screened for their anti-inflammatory activities. Some of these compounds showed promising pharmacological and biological responses, indicating potential use in anti-inflammatory drug development (Hussain et al., 2015).
Future Directions
Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, compounds like “2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide” may also hold promise for future research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may have good oral bioavailability and could be metabolized by the liver .
Result of Action
Similar compounds have been known to exert various biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-27-16-7-4-11(9-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHKGGNMWHVBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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